molecular formula C7H10ClNS B2770926 (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride CAS No. 1638195-57-9

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride

Cat. No.: B2770926
CAS No.: 1638195-57-9
M. Wt: 175.67
InChI Key: LKNOVUFYJPWBJR-UOERWJHTSA-N
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Description

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is a chiral compound with a cyclopropane ring substituted with a thiophene group and an amine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Scientific Research Applications

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride typically involves the following steps:

    Formation of the Cyclopropane Ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene to form the cyclopropane ring.

    Introduction of the Thiophene Group: The thiophene group can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a cyclopropane halide.

    Amination: The amine group can be introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a cyclopropane halide.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the free amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amine derivatives.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(phenyl)cyclopropan-1-amine hydrochloride: Similar structure but with a phenyl group instead of a thiophene group.

    (1R,2S)-2-(pyridin-3-yl)cyclopropan-1-amine hydrochloride: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

(1R,2S)-2-(thiophen-3-yl)cyclopropan-1-amine hydrochloride is unique due to the presence of the thiophene group, which imparts distinct electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

(1R,2S)-2-thiophen-3-ylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NS.ClH/c8-7-3-6(7)5-1-2-9-4-5;/h1-2,4,6-7H,3,8H2;1H/t6-,7+;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKNOVUFYJPWBJR-UOERWJHTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1N)C2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1N)C2=CSC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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